molecular formula C23H24NO5+ B1208826 Sanguilutine

Sanguilutine

Cat. No.: B1208826
M. Wt: 394.4 g/mol
InChI Key: QXVJDCUNQFSDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanguilutine is a benzophenanthridine alkaloid.

Scientific Research Applications

Antiproliferative and Apoptotic Effects

Sanguilutine has been studied for its potent antiproliferative activities against various tumor cell lines, including HeLa, HL-60, and A-2780, as well as its effectiveness in inducing apoptosis. Notably, it does not increase oxidative stress but rather exhibits anti-oxidative effects (Slunská et al., 2010).

Necroptosis and Autophagy in Melanoma Cells

This compound has been identified as a strong inducer of caspase-independent, non-apoptotic cell death, specifically necroptosis, in human melanoma cells. It also triggers an autophagic response, suggesting its therapeutic potential in treating apoptosis-resistant melanoma tumors (Hammerová et al., 2012).

Interaction with DNA

Research shows that this compound interacts with double-stranded DNA oligonucleotides without specificity to A-T or G-C base pairs. This interaction has potential applications in the fluorometric quantification of DNA, with a detection limit estimated at 120 ng/mL (Rybakova et al., 2013).

Properties

Molecular Formula

C23H24NO5+

Molecular Weight

394.4 g/mol

IUPAC Name

2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium

InChI

InChI=1S/C23H24NO5/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24/h7-12H,1-6H3/q+1

InChI Key

QXVJDCUNQFSDBQ-UHFFFAOYSA-N

SMILES

C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC

Canonical SMILES

C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC

Synonyms

sanguilutine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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